2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Synthesis and Functionalization
- Transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines has been developed using anthraquinone-2-carboxylic acid as a photo-organocatalyst, resulting in a range of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities (Zhou, Xu, & Zhang, 2019).
- Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives with antimicrobial and anticancer activity have been synthesized, starting from pyridin-2(1H)-one (Banda et al., 2016).
Structural and Physical Properties
- The imidazo[1,2-a]pyridine group in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile exhibits a planar structure with specific hydrogen-bond ring motifs forming in the crystal, which could be significant in materials science (Fun et al., 2011).
Applications in Organic Chemistry
- Microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridines, leading to the synthesis of compounds with notable fluorescence quantum yields and solvatofluorochromic properties, demonstrates its potential in creating fluorescent materials (Baladi, Granzhan, & Piguel, 2016).
Medicinal Chemistry
- Imidazo[1,2-a]pyridine scaffolds have shown potential as therapeutic agents in medicinal chemistry with applications in anticancer, antimicrobial, antiviral, antidiabetic, and other areas, indicating their significance in drug development (Deep et al., 2016).
Inhibition Performance
- Imidazo[4,5-b] pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance, indicating their potential use in materials protection (Saady et al., 2021).
Photophysical Investigation
- Imidazo[1,5-a]pyridine-based fluorescent probes have been synthesized and investigated for their photophysical features, showing great solvatochromic behavior and successful intercalation in liposomes, suggesting their use as fluorescent membrane probes (Renno et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHGGBCGLFTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345431 | |
Record name | 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-36-6 | |
Record name | 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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